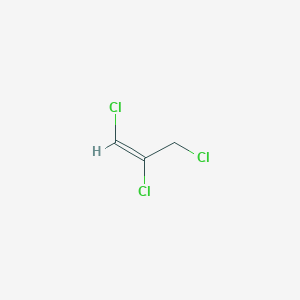
ZINC METASILICATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ZINC METASILICATE, also known as zinc silicate, is a compound that combines zinc and silicic acid. It is commonly found in nature as the mineral willemite. This compound is known for its unique properties, including its ability to fluoresce under ultraviolet light, making it useful in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: ZINC METASILICATE can be synthesized through several methods. One common method involves the reaction of zinc oxide with silicic acid in an aqueous solution. The reaction typically occurs at elevated temperatures to ensure complete dissolution and reaction of the reactants. The general reaction is as follows: [ \text{ZnO} + \text{H}_4\text{SiO}_4 \rightarrow \text{Zn}_2\text{SiO}_4 + 2\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, silicic acid, zinc salt is often produced through a precipitation method. This involves dissolving zinc salts, such as zinc sulfate, in water and then adding a solution of sodium silicate. The resulting precipitate is filtered, washed, and dried to obtain the final product. The reaction can be represented as: [ \text{ZnSO}_4 + \text{Na}_2\text{SiO}_3 \rightarrow \text{Zn}_2\text{SiO}_4 + \text{Na}_2\text{SO}_4 ]
化学反应分析
Types of Reactions: ZINC METASILICATE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zinc oxide and silicon dioxide.
Reduction: Under certain conditions, it can be reduced to elemental zinc and silicon.
Substitution: It can participate in substitution reactions where the zinc or silicon atoms are replaced by other elements.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as oxygen or hydrogen peroxide at high temperatures.
Reduction: Often requires reducing agents like hydrogen gas or carbon monoxide.
Substitution: Can occur in the presence of strong acids or bases, depending on the desired substitution.
Major Products Formed:
Oxidation: Zinc oxide (ZnO) and silicon dioxide (SiO2).
Reduction: Elemental zinc (Zn) and silicon (Si).
Substitution: Various substituted zinc or silicon compounds, depending on the reactants used.
科学研究应用
ZINC METASILICATE has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its unique surface properties.
Biology: Studied for its potential role in biological systems, particularly in bone formation and repair.
Medicine: Investigated for its potential use in drug delivery systems and as a component in bioactive glasses for bone regeneration.
Industry: Utilized in the production of phosphorescent materials, ceramics, and as a corrosion-resistant coating.
作用机制
The mechanism by which silicic acid, zinc salt exerts its effects is primarily through its interaction with biological molecules and its ability to form stable complexes. In biological systems, it can interact with proteins and enzymes, influencing their activity and stability. In industrial applications, its ability to form a protective layer on surfaces helps prevent corrosion and degradation.
相似化合物的比较
Zinc oxide (ZnO): A widely used compound with similar properties but lacks the silicate component.
Silicon dioxide (SiO2): Another similar compound, primarily used for its silica content.
Zinc sulfate (ZnSO4): A zinc compound used in various applications but does not contain silicic acid.
Uniqueness: ZINC METASILICATE is unique due to its combination of zinc and silicic acid, providing properties from both components. This makes it particularly useful in applications requiring both zinc’s reactivity and silicic acid’s stability.
属性
CAS 编号 |
11126-29-7 |
|---|---|
分子式 |
O3SiZn |
分子量 |
141.5 g/mol |
IUPAC 名称 |
zinc;dioxido(oxo)silane |
InChI |
InChI=1S/O3Si.Zn/c1-4(2)3;/q-2;+2 |
InChI 键 |
XSMMCTCMFDWXIX-UHFFFAOYSA-N |
SMILES |
[O-][Si](=O)[O-].[Zn+2] |
规范 SMILES |
[O-][Si](=O)[O-].[Zn+2] |
Key on ui other cas no. |
13814-85-2 13597-65-4 11126-29-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















